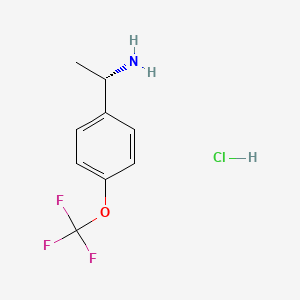

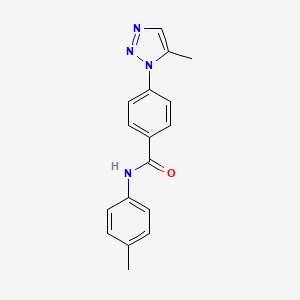

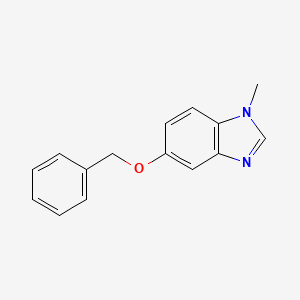

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

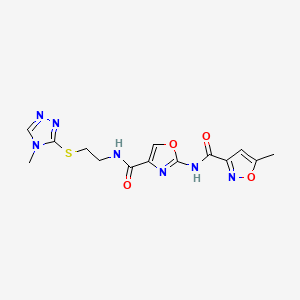

The compound “4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide” is a type of 1,2,3-triazole . It has a molecular formula of C17H16N4O and a molecular weight of 292.342.

Synthesis Analysis

A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The synthesized triazoles were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The synthesized 1,2,3-triazoles were screened for in vitro antioxidant and antimicrobial activities . The antioxidant activity of the compound was found better than other compounds .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

A significant application of benzamide-based triazoles is in the synthesis of novel compounds. For instance, benzamide-based 5-aminopyrazoles and their derivatives show remarkable anti-avian influenza virus activity. These compounds were prepared through a reaction sequence involving benzoyl isothiocyanate, highlighting the versatile utility of benzamide-based triazoles in creating biologically active molecules (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including those related to 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide, has shown promising antimicrobial activities. The synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety resulted in compounds with potential antimicrobial properties (Abdelriheem, Mohamed, & Abdelhamid, 2017). Another study synthesized Schiff bases from benzoyl glycine and thiocarbohydrazide, evaluating their antibacterial and antifungal activities (Mange, Isloor, Malladi, Isloor, & Fun, 2013).

Corrosion Inhibition

The corrosion inhibition of mild steel in sulfuric acid solutions by triazole derivatives demonstrates the chemical's relevance in industrial applications. Comparative studies of Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and its p-tolyl analogue showed these compounds as effective corrosion inhibitors, with mixed type inhibition properties (Elazhary, Laamari, Boutouil, Bahsis, Haddad, Anane, & Stiriba, 2019).

Anti-Viral Activities

The development of antiviral agents is another crucial application area. Benzamide-based triazoles have been explored for their potential to inhibit influenza viruses, indicating their promise in treating or managing viral infections (Hebishy, Salama, & Elgemeie, 2020).

Mecanismo De Acción

Direcciones Futuras

The study of 1,2,3-triazoles has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of new classes of antimicrobial agents, particularly structurally diverse molecules with unique mechanisms of action, high potency, less toxicity, and no or fewer side effects .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-3-7-15(8-4-12)19-17(22)14-5-9-16(10-6-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOSMRUDSNHCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)

![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)

![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)

![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)

amine hydrochloride](/img/structure/B2783471.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)